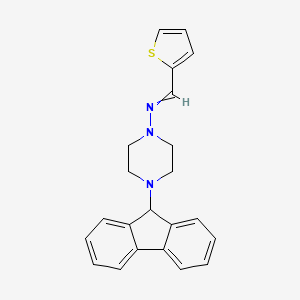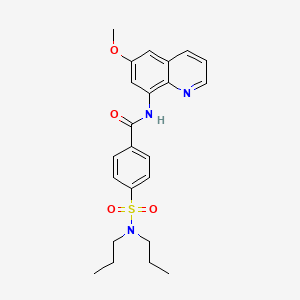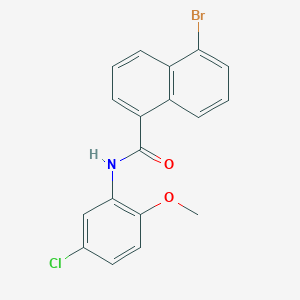![molecular formula C23H21F3N4O2 B3510828 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-{2-[2-METHYL-7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}ACETAMIDE](/img/structure/B3510828.png)
2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-{2-[2-METHYL-7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}ACETAMIDE
概要
説明
2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-{2-[2-METHYL-7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a phthalazinone core, which is known for its biological activity, and an indole moiety, which is a common structural motif in many bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-{2-[2-METHYL-7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}ACETAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by the reaction of phthalic anhydride with hydrazine hydrate, followed by cyclization.
Introduction of the Indole Moiety: The indole moiety can be introduced through a Friedel-Crafts acylation reaction using an appropriate indole derivative.
Coupling of the Two Fragments: The final step involves coupling the phthalazinone and indole fragments through an amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-{2-[2-METHYL-7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-{2-[2-METHYL-7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Pharmacology: It can be studied for its potential as a pharmacological agent, including its binding affinity to specific receptors and its effect on biological pathways.
Materials Science: The compound can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-{2-[2-METHYL-7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETIC ACID: This compound shares the phthalazinone core but lacks the indole moiety.
2-FLUORO-5-((4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZOIC ACID: This compound has a similar phthalazinone core but different substituents on the aromatic ring.
Uniqueness
2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-{2-[2-METHYL-7-(TRIFLUOROMETHYL)-1H-INDOL-3-YL]ETHYL}ACETAMIDE is unique due to the presence of both the phthalazinone and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
IUPAC Name |
2-(4-methyl-1-oxophthalazin-2-yl)-N-[2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c1-13-16(17-8-5-9-19(21(17)28-13)23(24,25)26)10-11-27-20(31)12-30-22(32)18-7-4-3-6-15(18)14(2)29-30/h3-9,28H,10-12H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINSDWWBTVQIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C(F)(F)F)CCNC(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-CHLOROBENZAMIDE](/img/structure/B3510745.png)
![4-BENZYL-1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERIDINE](/img/structure/B3510751.png)
![4-(2,5-dimethylphenyl)-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B3510757.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-1-yl)-4-phenylbutanamide](/img/structure/B3510761.png)
![N-[4-(2H-1,3-BENZODIOXOLE-5-AMIDO)-1,2,5-OXADIAZOL-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3510773.png)
![2-bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3510774.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2H-indazol-6-yl)acetamide](/img/structure/B3510790.png)
![N-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-pyridin-4-ylmethanimine](/img/structure/B3510794.png)



![isopropyl 5-bromo-2-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B3510841.png)
![2-chloro-N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3510859.png)

